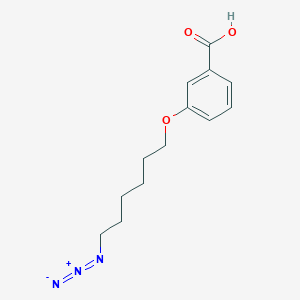
3-(6-Azidohexyloxy)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Azidohexyloxy)-benzoic acid is an organic compound that features a benzoic acid core with a 6-azidohexyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azidohexyloxy)-benzoic acid typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 6-chlorohexyl benzoate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the azido derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azides, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Azidohexyloxy)-benzoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or triphenylphosphine (PPh_3) in the presence of water.
Cycloaddition: The azido group can participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Substitution: The benzoic acid moiety can undergo esterification or amidation reactions with alcohols or amines in the presence of coupling agents like EDC or DCC.
Common Reagents and Conditions
Reduction: LiAlH_4 in dry ether or PPh_3 in THF with water.
Cycloaddition: Copper(I) sulfate and sodium ascorbate in a mixture of water and t-butanol.
Substitution: EDC or DCC in dichloromethane (DCM) or DMF.
Major Products Formed
Reduction: 3-(6-Aminohexyloxy)-benzoic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
3-(6-Azidohexyloxy)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug delivery systems where the azido group can be used to attach therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers with specific functional properties.
Wirkmechanismus
The primary mechanism of action for 3-(6-Azidohexyloxy)-benzoic acid involves its azido group, which can undergo cycloaddition reactions to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications. The benzoic acid moiety can also participate in various chemical transformations, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azidohexanoic acid: Similar structure but lacks the benzoic acid core.
4-(6-Azidohexyloxy)carbonyl-4’-(6’-azidohexyloxy) azobenzene: Contains azido groups and is used in liquid crystalline polymers.
1-(6-Azidohexyloxy)-2,2-bis((6-azidohexyloxy)methyl)-3-propanol: A multifunctional azido compound used in polymer synthesis.
Uniqueness
3-(6-Azidohexyloxy)-benzoic acid is unique due to its combination of the azido group and the benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-(6-azidohexoxy)benzoic acid |
InChI |
InChI=1S/C13H17N3O3/c14-16-15-8-3-1-2-4-9-19-12-7-5-6-11(10-12)13(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) |
InChI-Schlüssel |
LTYFIFFRUHOFNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















